molecular formula C20H16N2O2 B12148688 4-methyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

4-methyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

Cat. No.: B12148688
M. Wt: 316.4 g/mol
InChI Key: LAMPXQZQSSSGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-methyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired indole derivative. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

4-methyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-methyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxylate derivatives: Known for their antiviral properties.

    Indole-3-carbinol: Studied for its anticancer effects. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide

InChI

InChI=1S/C20H16N2O2/c1-12-5-7-13(8-6-12)19(23)21-11-14-9-10-17-18-15(14)3-2-4-16(18)20(24)22-17/h2-10H,11H2,1H3,(H,21,23)(H,22,24)

InChI Key

LAMPXQZQSSSGND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.